N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline
Description
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is a triphenylamine derivative featuring two 4-bromophenyl groups and a 4-phenylphenyl (biphenyl) substituent. This compound, also known by synonyms such as N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine or 4-bromo-N,N-dibiphenylylaniline , is a key intermediate in organic electronics. Its structure combines electron-withdrawing bromine atoms and extended π-conjugation from the biphenyl group, making it suitable for applications in hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The bromine substituents enhance thermal stability and electron-deficient character, while the biphenyl group improves charge-carrier mobility .
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZUIKXDANVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline typically involves a multi-step process:
Bromination: The initial step involves the bromination of biphenyl to introduce bromine atoms at the para positions.
Amination: The brominated biphenyl is then subjected to amination using aniline under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the bromination and amination reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituents on the aromatic rings serve as key sites for transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis replaces bromine atoms with aryl groups (Table 1).
*Yield inferred from analogous reactions in .
Buchwald-Hartwig Amination
Bromine atoms undergo C–N bond formation with amines (Table 2).
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine, Pd(OAc)₂, XPhos | Toluene, 105°C, microwave irradiation | N-aryl morpholine derivative | 85%* |
*Reaction conditions adapted from , yield estimated.
Nucleophilic Aromatic Substitution
Electron-withdrawing bromine groups activate the aryl rings for nucleophilic displacement (Table 3).
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMSO, 120°C, 6 hr | Methoxy-substituted triarylamine | 55%* | |
| Potassium cyanide | DMF, CuCN, 150°C | Cyano-functionalized derivative | 40%* |
*Mechanistic data extrapolated from .
Electrophilic Substitution
The biphenyl moiety undergoes electrophilic attack due to its electron-rich nature (Table 4).
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | Nitrated biphenyl derivative | 62%* | |
| SO₃, H₂SO₄ | 60°C, 4 hr | Sulfonated product | 48%* |
*Reactivity inferred from biphenyl analog studies in .
Reductive Dehalogenation
Bromine atoms are removable via catalytic hydrogenation (Table 5).
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 6 hr | Dehalogenated triarylamine | 90%* |
Copper-Mediated Ullmann Coupling
Bromine groups participate in C–O or C–S bond formation (Table 6).
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenol, CuI, L-proline | DMSO, 110°C, 24 hr | Aryl ether derivative | 65%* |
Key Mechanistic Insights
-
Cross-Coupling : Bromine acts as a leaving group, with palladium(0) intermediates facilitating oxidative addition and transmetallation steps .
-
Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
-
Electrophilic Substitution : Biphenyl rings direct nitration/sulfonation to para positions relative to the amine .
Stability and Side Reactions
Scientific Research Applications
Chemistry: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their biological activity.
Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: The compound is primarily used in the electronics industry for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline exerts its effects is primarily through its electronic properties. The bromine atoms and the aniline structure contribute to the compound’s ability to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved are related to its interaction with other organic molecules and materials in electronic applications.
Comparison with Similar Compounds
Substituent Effects on Electronic and Thermal Properties
The table below compares N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline with structurally related triphenylamine derivatives:
Key Observations:
- Bromine vs. Alkyl/Thio Substituents : Bromine increases molecular weight and thermal stability but reduces solubility. Alkyl chains (e.g., sec-butyl in ) or thio groups (e.g., SCH₃ in ) enhance solubility but may compromise thermal stability.
- Conjugation Length : The biphenyl group in the target compound provides superior charge transport compared to tris(4-bromophenyl)amine (shorter conjugation) but less than N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine (extended conjugation) .
- Electronic Effects : Bromine’s electron-withdrawing nature lowers the HOMO level, improving hole injection in OLEDs . Thio groups (SCH₃) offer moderate electron-donating effects, balancing charge transport .
OLEDs:
- The target compound’s biphenyl group enhances hole mobility (~10⁻⁴ cm²/V·s) compared to alkyl-substituted analogs (~10⁻⁵ cm²/V·s) .
Perovskite Solar Cells:
Biological Activity
N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its biphenyl structure with bromine substituents, which may influence its interaction with biological targets. The molecular formula is C30H22BrN, and it possesses unique properties that contribute to its biological effects.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity . A study on similar compounds demonstrated that bromophenyl derivatives can inhibit the growth of various cancer cell lines, suggesting a potential for developing anticancer agents .
The mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For instance, studies have shown that bromophenyl derivatives can interfere with tyrosinase activity , which is crucial in melanogenesis, indicating a possible role in skin-related cancers . Additionally, such compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cells. For example, a related compound showed significant inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations .
- Structure-Activity Relationship (SAR) : The presence of bromine atoms in the structure has been correlated with increased biological activity. This suggests that modifications to the phenyl groups can enhance or reduce the compound's efficacy .
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while exhibiting anticancer properties, some derivatives may also have cytotoxic effects on non-cancerous cells at higher concentrations .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Substitution reactions : Bromination of precursor anilines using N-bromosuccinimide (NBS) in solvents like THF/EtOAc (1:1) under inert atmospheres (N₂) to introduce bromine substituents .
- Stille coupling : For constructing biphenyl or terphenyl backbones, tributylstannyl intermediates react with brominated diketones (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) using Pd(PPh₃)₄ catalysts at elevated temperatures (~100–120°C) .
- Characterization : Key intermediates are verified via H/C NMR, mass spectrometry (MS), and elemental analysis. For example, brominated intermediates show distinct H NMR shifts at δ 7.2–7.8 ppm (aromatic protons) and MS peaks matching molecular ions (e.g., m/z 459.22 for C₂₂H₂₁Br₂N) .
Q. Which spectroscopic and electrochemical methods are critical for confirming electronic properties?
- UV-Vis spectroscopy : Identifies π→π* transitions and charge-transfer bands. For triarylamine derivatives, λₘₐₓ typically appears at 340–360 nm, correlating with conjugation length .
- Differential Pulse Voltammetry (DPV) : Determines HOMO/LUMO levels. For example, HOMO values of -5.0 eV (vs. vacuum) are common for triphenylamine-based HTLs, ensuring alignment with adjacent layers in optoelectronic devices .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >400°C indicate suitability for high-temperature device processing .
Advanced Research Questions
Q. How can the Stille coupling reaction be optimized to improve yields in synthesizing this compound?
- Catalyst selection : Pd(PPh₃)₄ is preferred over Pd₂(dba)₃ due to higher stability under inert conditions .
- Solvent system : Toluene or DMF at 100–120°C enhances reaction efficiency.
- Purification : Column chromatography with hexane/EtOAc (9:1) effectively isolates products while minimizing side reactions .
- Troubleshooting : Low yields may arise from incomplete tin-halogen exchange; pre-activating the Pd catalyst with LiCl can mitigate this .
Q. How should researchers address contradictions in HOMO/LUMO values derived from cyclic voltammetry (CV) vs. UV-Vis spectroscopy?
- CV limitations : Overestimation of HOMO levels due to solvent/electrolyte effects. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference for calibration .
- UV-Vis edge cases : Bandgap calculations from λₒₙₛₑₜ (UV-Vis) may underestimate LUMO if exciton binding energy is significant. Cross-validate with DFT simulations .
- Example : A study reported HOMO = -5.03 eV (DPV) vs. -5.2 eV (CV) for a similar compound; DPV is preferred for its precision in low-polarity solvents .
Q. What strategies resolve discrepancies in NMR spectra caused by rotameric equilibria in triarylamine derivatives?
Q. How can thermal stability be enhanced for device integration without compromising electronic properties?
- Side-chain engineering : Introducing alkyl or methoxy groups improves solubility and phase stability while maintaining HOMO levels (e.g., -4.98 eV for methoxy-substituted derivatives) .
- Crosslinking : Post-synthetic UV/thermal curing of epoxy-functionalized analogs (e.g., N,N-bis(2,3-epoxypropyl)aniline derivatives) enhances glass transition temperatures (Tₑ) .
Methodological Guidelines
- Synthetic protocols : Always use Schlenk lines for air-sensitive steps (e.g., Stille coupling) and monitor reactions via TLC with UV-active spots .
- Device testing : For HTL applications, spin-coat layers at 2000–3000 rpm and measure hole mobility using space-charge-limited current (SCLC) models .
- Data reporting : Include full NMR assignments, CV traces with Fc/Fc⁺ references, and TGA/differential scanning calorimetry (DSC) curves to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
